Boc-allo-Ile-OH

Description

BenchChem offers high-quality Boc-allo-Ile-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-allo-Ile-OH including the price, delivery time, and more detailed information at info@benchchem.com.

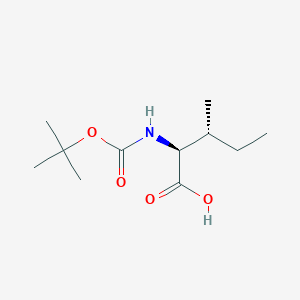

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426322 | |

| Record name | Boc-allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35264-07-4 | |

| Record name | Boc-allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-allo-Ile-OH for Researchers and Drug Development Professionals

An essential building block for the synthesis of novel peptides, N-tert-Butoxycarbonyl-L-allo-isoleucine (Boc-allo-Ile-OH) is a protected amino acid derivative crucial in the fields of peptide chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed protocol for its application in solid-phase peptide synthesis.

Boc-allo-Ile-OH is a diastereomer of the more common Boc-L-isoleucine, differing in the stereochemistry at the β-carbon. This subtle structural variance can significantly influence the conformational properties of the resulting peptides, making it a valuable tool for researchers aiming to modulate the biological activity and pharmacokinetic profiles of peptide-based therapeutics. Its use allows for the introduction of stereochemical diversity in peptide chains, which can impact binding affinity to biological targets and proteolytic stability.

Chemical and Physical Properties

The fundamental physicochemical properties of Boc-allo-Ile-OH are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| Synonyms | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |

| CAS Number | 35264-07-4[1] |

| Molecular Formula | C₁₁H₂₁NO₄[1] |

| Molecular Weight | 231.29 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 60-64 °C[1] |

| Solubility | Soluble in methanol, insoluble in water.[1] |

| SMILES String | CC--INVALID-LINK----INVALID-LINK--C(O)=O |

| InChI Key | QJCNLJWUIOIMMF-SFYZADRCSA-N |

Chemical Structure

The structure of Boc-allo-Ile-OH consists of the L-allo-isoleucine core with its α-amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions at the amino terminus during peptide bond formation. The Boc group is typically removed under acidic conditions.

Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model hexapeptide incorporating Boc-allo-Ile-OH using a Merrifield resin.[1]

Materials:

-

Boc-L-allo-isoleucine (Boc-allo-Ile-OH)

-

Other required Boc-protected amino acids (e.g., Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH)

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Diethyl ether

Methodology:

1. Resin Swelling:

-

Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.[1]

2. First Amino Acid Coupling (Esterification):

-

Dissolve the first Boc-protected amino acid (e.g., Boc-Arg(Tos)-OH, 3 equivalents) in a minimal amount of DMF.[1]

-

Add cesium carbonate (1.5 equivalents) and dissolve the resulting cesium salt in DMF.[1]

-

Add the solution to the swelled resin and heat the mixture at 50°C for 18 hours.[1]

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.[1]

3. Peptide Chain Elongation (for each subsequent amino acid):

-

Boc Deprotection:

-

Neutralization:

-

Coupling (incorporation of Boc-allo-Ile-OH or other amino acids):

- Dissolve the next Boc-amino acid (e.g., Boc-allo-Ile-OH, 3 equivalents) and HOBt (3 equivalents) in DMF.[1]

- Add DCC (3 equivalents) to the solution and stir for 10 minutes at 0°C.[1]

- Add the activated amino acid solution to the resin and shake for 2-4 hours.[1]

- Monitor the coupling reaction using a Kaiser test.[1]

- Wash the resin with DMF and DCM.[1]

4. Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.[1]

-

In a specialized HF apparatus, add anisole as a scavenger.[1]

-

Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.[1]

-

Evaporate the HF under vacuum.[1]

Logical Workflow of Boc-SPPS

The following diagram illustrates the cyclical nature of the Boc-SPPS process.

References

Physicochemical Properties of Boc-allo-isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-allo-isoleucine, a crucial chiral building block in peptide synthesis and drug discovery. The distinct stereochemistry of the allo-isomer, compared to the more common L-isoleucine, offers unique conformational constraints that can significantly influence the biological activity and pharmacokinetic profiles of synthetic peptides.[1][2] This document details its core physicochemical characteristics, outlines experimental protocols for their determination, and presents a workflow for its application in solid-phase peptide synthesis.

Core Physicochemical Properties

The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the allo-isoleucine moiety in organic solvents commonly used in peptide synthesis.[3] While data for both L- and D- enantiomers of Boc-allo-isoleucine are available, this guide focuses on the properties of the allo-diastereomer in general, with specific data points noted where available.

Data Presentation

The quantitative physicochemical properties of Boc-allo-isoleucine are summarized in the tables below. It is important to note that properties can vary slightly between different enantiomers (Boc-L-allo-isoleucine and Boc-D-allo-isoleucine) and may be influenced by experimental conditions.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][4][5] |

| Molecular Weight | 231.29 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid/crystalline powder | [2][6] |

| CAS Number (L-form) | 35264-07-4 | [2][5] |

| CAS Number (D-form) | 55780-90-0 | [1][4][7] |

Table 2: Thermal and Optical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point (L-form) | 60-64 °C | Not specified | [2] |

| Melting Point (D-form) | 56-61 °C | Not specified | [1] |

| Boiling Point (D-form) | 356.0 ± 25.0 °C | at 760 mmHg | [8] |

| Optical Rotation [α]²⁰/D (L-form) | Data not widely available | c=2 in acetic acid or methanol | [2] |

| Optical Rotation [α]²⁵/D (D-form) | -5 ± 2° | c=1.499 in MeOH | [1] |

Table 3: Solubility and Acidity

| Property | Value | Source(s) |

| Solubility | Soluble in methanol, expected to have a similar profile to Boc-L-isoleucine which is insoluble in water. | [2][6] |

| pKa (carboxyl group of Isoleucine) | ~2.36 | [9][10] |

| pKa (amino group of Isoleucine) | ~9.60 - 9.68 | [9][10] |

Note: pKa values are for the parent amino acid, isoleucine. The Boc-protection of the amino group will alter the pKa of the carboxyl group, and the amino group's pKa is not relevant for the protected molecule.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the application of Boc-allo-isoleucine in peptide synthesis are provided below.

Determination of Melting Point

Objective: To determine the temperature range over which the solid Boc-allo-isoleucine transitions to a liquid.

Methodology:

-

A small, dry sample of crystalline Boc-allo-isoleucine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of Boc-allo-isoleucine, which is indicative of its chiral nature.

Methodology:

-

A solution of Boc-allo-isoleucine is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a specified solvent (e.g., methanol) to achieve a known concentration (c).[1]

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length (l).

-

The optical rotation (α) is measured at a specific temperature (e.g., 25°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).[1]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To incorporate Boc-allo-isoleucine into a peptide chain using solid-phase synthesis. This protocol outlines the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-allo-Ile-Arg).[2]

Methodology:

-

Resin Swelling: Merrifield resin is swelled in dichloromethane (DCM) for 30 minutes.[2]

-

First Amino Acid Coupling: The first protected amino acid, Boc-Arg(Tos)-OH, is coupled to the resin.[2]

-

Deprotection: The Boc protecting group is removed from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM.[2]

-

Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DCM.[2]

-

Coupling: The next Boc-protected amino acid in the sequence (Boc-allo-isoleucine) is activated with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) and coupled to the free amino group on the resin. The reaction progress is monitored using a Kaiser test.[2]

-

Repeat: Steps 3-5 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[2]

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Analytical Differentiation of Diastereomeric Peptides

Objective: To distinguish between peptides containing isoleucine and allo-isoleucine residues.

Methodology:

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified peptide is dissolved in a suitable deuterated solvent.[2]

-

1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY) are acquired.[2]

-

The chemical shifts and coupling constants of the α- and β-protons of the isoleucine/allo-isoleucine residue are analyzed, as they are sensitive to the local stereochemistry and can be used to differentiate the diastereomers.[2][11]

-

Visualizations

The following diagrams illustrate key workflows related to the use of Boc-allo-isoleucine.

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-allo-isoleucine.

Caption: Analytical workflow for peptides synthesized with Boc-allo-isoleucine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Boc-allo-Ile-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. cdn.wou.edu [cdn.wou.edu]

- 10. peptideweb.com [peptideweb.com]

- 11. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

An In-depth Technical Guide to Boc-allo-Ile-OH for Researchers and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-allo-isoleucine, commonly referred to as Boc-allo-Ile-OH, is a protected amino acid derivative crucial for the synthesis of peptides. As a diastereomer of isoleucine, the unique stereochemistry of the allo-isoleucine residue can significantly influence the conformational properties and biological activity of the resulting peptide. This technical guide provides comprehensive information on the properties, synthesis, and application of Boc-allo-Ile-OH for professionals in chemical biology, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the stepwise and controlled assembly of amino acids into a peptide chain, preventing unwanted side reactions.

Physicochemical Properties

The fundamental physicochemical properties of Boc-allo-Ile-OH are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 35264-07-4 | |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 60-64 °C | |

| Purity | ≥99.0% (TLC) | |

| Synonyms | Boc-L-alloisoleucine |

Application in Peptide Synthesis

Boc-allo-Ile-OH is a key building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of an allo-isoleucine residue can be a strategic choice to modulate the structure and function of a peptide. The Boc protecting group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), which is a cornerstone of the Boc/Bzl protection strategy in SPPS.[1][2]

While both Boc-L-isoleucine and Boc-L-allo-isoleucine can be incorporated into a growing peptide chain using standard coupling reagents, the different spatial arrangement of the side chain in the allo-isomer may lead to subtle differences in reaction kinetics due to steric hindrance.[3]

Experimental Protocols

Detailed methodologies for the key steps in peptide synthesis involving Boc-allo-Ile-OH are provided below. These protocols are based on established procedures for Boc-protected amino acids.

1. Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This procedure removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

-

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

10% Diisopropylethylamine (DIEA) in DCM

-

-

Protocol:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to cleave the Boc group.[2][3]

-

Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.[3]

-

Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with 10% DIEA in DCM for 5-10 minutes. Repeat this step.[3]

-

Wash the resin again with DCM to remove excess DIEA, rendering the peptide-resin ready for the next coupling cycle.[3]

-

2. Coupling of Boc-allo-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of a Boc-allo-Ile-OH residue onto the deprotected N-terminus of a resin-bound peptide chain using a carbodiimide activation method.

-

Materials:

-

Deprotected peptide-resin

-

Boc-allo-Ile-OH

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Protocol:

-

In a separate vessel, dissolve Boc-allo-Ile-OH (typically 3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[3]

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (3 equivalents) to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.[3]

-

Add the activated Boc-allo-Ile-OH solution to the swelled and deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[3]

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[3]

-

3. Solution-Phase Synthesis of a Dipeptide using Boc-allo-Ile-OH

This protocol outlines the synthesis of a dipeptide in solution, followed by purification.

-

Materials:

-

Boc-allo-Ile-OH

-

Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

1 M HCl solution

-

5% NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

-

Protocol:

-

Activation: Dissolve Boc-allo-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir the activation mixture at 0°C for 30 minutes.

-

Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM and add DIEA (2.5 equivalents). Add this solution to the activated Boc-allo-Ile-OH mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, filter off the DCU precipitate. Dilute the filtrate with Ethyl Acetate.

-

Wash the organic solution sequentially with 1 M HCl (twice), 5% NaHCO₃ solution (twice), and brine (once).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide by silica gel column chromatography.

-

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for the incorporation of a Boc-allo-Ile-OH residue during solid-phase peptide synthesis.

Caption: A single cycle of solid-phase peptide synthesis (SPPS) for the incorporation of Boc-allo-Ile-OH.

As Boc-allo-Ile-OH is a synthetic building block, it is not directly involved in cellular signaling pathways. Instead, it is used to synthesize peptides which can then be studied for their role in such pathways. The diagram below illustrates the logical relationship from the chemical reagent to its application in biological research.

Caption: From chemical reagent to biological application of peptides synthesized with Boc-allo-Ile-OH.

References

Synthesis and Characterization of Boc-L-allo-Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-Butoxycarbonyl)-L-allo-isoleucine (Boc-L-allo-Ile-OH), a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug discovery. This document outlines a standard synthesis protocol, purification methods, and detailed characterization techniques.

Introduction

Boc-L-allo-isoleucine is a valuable building block in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. As a diastereomer of the proteinogenic amino acid L-isoleucine, its incorporation into peptide chains can significantly influence the resulting peptide's conformation, biological activity, and proteolytic stability. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide chain elongation. This guide details the necessary procedures to synthesize and rigorously characterize this important compound.

Synthesis of Boc-L-allo-Ile-OH

The most common and efficient method for the synthesis of Boc-L-allo-Ile-OH is the reaction of L-allo-isoleucine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the corresponding carbamate.

Experimental Protocol: Synthesis

Materials:

-

L-allo-isoleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Dioxane

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: Dissolve L-allo-isoleucine (1.0 equivalent) in 1 M NaOH solution and cool the mixture to 0°C in an ice bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane to the cooled amino acid solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

Work-up:

-

Adjust the pH of the reaction mixture to approximately 10 with 1 M NaOH.

-

Wash the aqueous phase with diethyl ether to remove any unreacted Boc anhydride and byproducts.

-

Acidify the aqueous phase to a pH of 2 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Final Product: The resulting product, Boc-L-allo-Ile-OH, is typically a white to off-white solid. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Expected Yield: 90-95%

Synthesis Workflow

Caption: Workflow for the synthesis of Boc-L-allo-Ile-OH.

Characterization of Boc-L-allo-Ile-OH

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-allo-Ile-OH. The following analytical techniques are recommended.

Physicochemical and Spectroscopic Data

| Property | Boc-L-allo-isoleucine | Boc-L-isoleucine (for comparison) |

| Synonyms | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |

| CAS Number | 35264-07-4 | 13139-16-7 |

| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol | 231.29 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Melting Point | 60-64 °C[1] | 66-69 °C[1] |

| Solubility | Soluble in methanol, insoluble in water[1] | Soluble in methanol, insoluble in water[1] |

| Optical Rotation | Data not widely available[1] | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[1] |

| ¹H NMR (CDCl₃, δ) | See discussion below | ~5.02 (d, 1H, NH), ~4.30 (dd, 1H, α-H), ~1.83-1.99 (m, 1H, β-H), ~1.46 (s, 9H, Boc), ~1.15-1.54 (m, 2H, γ-CH₂), ~0.98 (d, 3H, γ-CH₃), ~0.94 (t, 3H, δ-CH₃) |

| ¹³C NMR (CDCl₃, δ) | See discussion below | ~177.2 (C=O, acid), ~155.9 (C=O, Boc), ~80.2 (C, quat.), ~58.0 (α-C), ~37.9 (β-C), ~28.5 (Boc CH₃), ~25.0 (γ-C), ~15.7 (γ-CH₃), ~11.8 (δ-C) |

| Mass Spectrometry | Expected [M-H]⁻ m/z: 230.14 | Expected [M-H]⁻ m/z: 230.14 |

Note: NMR data for Boc-L-isoleucine is provided for comparison as specific, verified data for Boc-L-allo-isoleucine is not widely published. The chemical shifts for Boc-L-allo-isoleucine are expected to be slightly different, particularly for the α- and β-protons and carbons, due to the change in stereochemistry.

Discussion of Expected NMR Differences

Based on studies of isoleucine and allo-isoleucine derivatives, the following differences in NMR spectra can be anticipated:

-

¹H NMR: The chemical shift of the α-proton in allo-isoleucine derivatives is typically observed at a slightly different position compared to the corresponding isoleucine derivative. The coupling constants between the α-proton and the β-proton will also differ due to the change in the dihedral angle.

-

¹³C NMR: The chemical shifts of the α-carbon and β-carbon are sensitive to the stereochemistry and are expected to differ between the two diastereomers.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. Compare the spectra to that of Boc-L-isoleucine to confirm the identity and assess purity.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the [M-H]⁻ ion.

-

Analysis: Confirm the molecular weight of the compound by comparing the observed m/z value to the calculated value.

Optical Rotation

-

Sample Preparation: Accurately prepare a solution of the sample of known concentration in a specified solvent (e.g., methanol).

-

Data Acquisition: Measure the optical rotation of the solution using a polarimeter at a specified wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Analysis: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Characterization Workflow

Caption: Workflow for the characterization of Boc-L-allo-Ile-OH.

Conclusion

The synthesis and characterization of Boc-L-allo-Ile-OH are critical steps for its application in peptide synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to produce and validate this important non-proteinogenic amino acid derivative. Careful execution of these procedures will ensure the high quality of the final product, which is essential for the successful synthesis of complex and biologically active peptides.

References

Unnatural Amino Acids in Peptide Design: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity. The incorporation of unnatural amino acids (Uaas) into peptide sequences has emerged as a powerful strategy to overcome these hurdles, enabling the rational design of peptide-based therapeutics with enhanced drug-like properties. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide design.

Uaas are amino acids not found among the 20 proteinogenic amino acids. Their integration into a peptide backbone can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[1] These modifications can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile, including enhanced stability, increased binding affinity, and improved oral bioavailability.[2][3][4] This document will delve into the key methods for incorporating Uaas, present quantitative data on their effects, and provide detailed experimental protocols for their synthesis, purification, and characterization.

I. Methods for Incorporating Unnatural Amino Acids

The two primary methodologies for incorporating unnatural amino acids into peptides are chemical synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), and recombinant expression systems utilizing expanded genetic codes.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone technique for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[5][6] The incorporation of Uaas via SPPS follows the same fundamental cycle as natural amino acids, involving the iterative deprotection of the Nα-amino group and coupling of the next amino acid.[7] However, the unique structures of Uaas can present challenges such as steric hindrance, which may necessitate the use of more potent coupling reagents or longer reaction times.[6][7]

This protocol outlines a single coupling cycle for the incorporation of a generic Fmoc-protected unnatural amino acid.

Materials:

-

Fmoc-protected amino acids (natural and unnatural)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Reaction vessel with a frit

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[7]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours. The reaction time may need to be extended for sterically hindered Uaas.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines). Note that the Kaiser test is not suitable for N-substituted Uaas.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding the cold diethyl ether to the filtrate.

-

Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.[7]

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Recombinant Incorporation via Genetic Code Expansion

The site-specific incorporation of Uaas into proteins in living cells is achieved by expanding the genetic code. This powerful technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific Uaa and a unique codon, typically a nonsense (stop) codon like the amber codon (UAG).[8][9] The orthogonal aaRS charges its cognate tRNA with the Uaa, and this charged tRNA then delivers the Uaa to the ribosome in response to the designated codon in the mRNA, leading to the incorporation of the Uaa into the growing polypeptide chain.[10]

This protocol provides a general procedure for expressing a protein containing a Uaa at a specific site in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired position.

-

A compatible plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL plasmid).

-

Unnatural amino acid.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

L-arabinose (if using an arabinose-inducible promoter for the aaRS).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid encoding the protein of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair.

-

Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture:

-

Inoculate a larger volume of LB medium containing the antibiotics with the overnight starter culture.

-

Add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

-

Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM) and L-arabinose (if applicable, e.g., to 0.02% w/v).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and proper folding.

-

Harvesting: Harvest the cells by centrifugation.

-

Protein Purification: Resuspend the cell pellet and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).

Caption: Workflow of amber codon suppression for Uaa incorporation.

II. Impact of Unnatural Amino Acids on Peptide Properties

The incorporation of Uaas can dramatically alter the physicochemical and biological properties of peptides. The following tables summarize quantitative data on the effects of various Uaas on peptide stability, binding affinity, and oral bioavailability.

Enhanced Proteolytic Stability

Uaas can sterically hinder the approach of proteases or modify the peptide backbone to be unrecognizable by these enzymes, leading to a significant increase in the peptide's half-life in plasma or serum.

| Peptide | Unnatural Amino Acid (Uaa) | Modification | Half-life (t½) with Uaa | Half-life (t½) without Uaa | Fold Increase in Stability | Reference |

| GLP-1 Analog | Aib (α-aminoisobutyric acid) | Ala8 -> Aib | ~165 h | ~2 min | >4950 | [11] |

| GLP-1 Analog | D-Ala | Ala8 -> D-Ala | >8 h | ~2 min | >240 | [12] |

| GnRH Analog | D-Lys | Gly6 -> D-Lys | 55 ± 11 min | 2-6 min | ~9-27 | [13] |

| Somatostatin Analog | N-methylated amino acids | Multiple N-methylations | >24 h | ~2.5 min | >576 | [14] |

Modulation of Receptor Binding Affinity

The conformational constraints imposed by Uaas can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor. Conversely, improper placement or a non-optimal Uaa can decrease affinity.

| Peptide/Target | Unnatural Amino Acid (Uaa) | Receptor Binding Affinity (IC50 or Kd) with Uaa | Receptor Binding Affinity (IC50 or Kd) without Uaa | Change in Affinity | Reference |

| 14-3-3ζ PPI inhibitor | Adc (L-2-amino-5-decanecarboxylic acid) | 38 ± 3 nM (Kd) | 103 ± 9 nM (Kd) | 2.7-fold increase | [15] |

| Secretin Receptor Antagonist | Ile at position 17 | ~1 nM (IC50) | ~10 nM (IC50) | ~10-fold increase | [16] |

| GLP-1 Receptor Agonist | Aib at position 8 | 1.1 nM (IC50) | 1.5 nM (IC50) | ~1.4-fold increase | [11] |

| GLP-1 Receptor Agonist | Bip (Biphenylalanine) at C-terminus | ~1 nM (EC50) | ~55 nM (EC50) | ~55-fold increase | [3] |

Improved Oral Bioavailability

By increasing metabolic stability and improving membrane permeability, certain Uaas can significantly enhance the oral bioavailability of peptides. N-methylation, for example, reduces the number of hydrogen bond donors, which can facilitate passive diffusion across the intestinal epithelium.

| Peptide | Unnatural Amino Acid (Uaa) | Modification | Oral Bioavailability with Uaa | Oral Bioavailability without Uaa | Reference |

| Cyclic Hexapeptide | N-methylated amino acids | Multiple N-methylations | 28% | Poor | [14] |

| Somatostatin Analog | N-methylated amino acids | Multiple N-methylations | Significantly improved | Poor | [14] |

| Cyclic Peptide | Multiple Uaas | Cyclization and Uaa incorporation | up to 18% | <2% | [17] |

| Leucine-rich Peptide | N-methylated amino acids | Specific N-methylation | 33% | Not reported | [14] |

III. Characterization of Peptides Containing Unnatural Amino Acids

Following synthesis and purification, it is crucial to characterize the peptide to confirm its identity, purity, and the successful incorporation of the Uaa. The primary techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Purification and Analysis

Reversed-phase HPLC (RP-HPLC) is the standard method for both the purification and purity assessment of synthetic peptides.[1][18] The retention time of a peptide is influenced by its overall hydrophobicity. The incorporation of a Uaa will typically alter the retention time compared to the native peptide, providing an initial indication of successful modification.

Materials:

-

Crude synthetic peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative and analytical RP-HPLC columns (e.g., C18)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent, often the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA). Filter the sample to remove any particulates.[18]

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a broad gradient of ACN in water (both containing 0.1% TFA), for example, from 5% to 95% ACN over 30-60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Identify the peak corresponding to the desired product (often the major peak, but should be confirmed by mass spectrometry).

-

Optimize the gradient to achieve the best separation of the target peptide from impurities.

-

-

Preparative Scale-Up:

-

Switch to a preparative C18 column.

-

Adjust the flow rate and gradient according to the column dimensions.

-

Inject a larger amount of the crude peptide.

-

Collect fractions corresponding to the peak of the target peptide.

-

-

Purity Analysis:

-

Analyze the collected fractions using the optimized analytical HPLC method to assess their purity.

-

Pool the fractions that meet the desired purity level.

-

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Mass Spectrometry Characterization

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and verifying the incorporation of the Uaa.[19] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the Uaa.[20]

Materials:

-

Purified peptide

-

LC-MS/MS system (e.g., a quadrupole-time-of-flight or Orbitrap mass spectrometer coupled to an HPLC system)

-

Volatile mobile phases (e.g., water and ACN with 0.1% formic acid)

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the initial mobile phase.

-

LC Separation: Inject the sample onto an analytical C18 column and separate the components using a suitable gradient.

-

MS Analysis (MS1 Scan):

-

As the peptide elutes from the column, introduce it into the mass spectrometer.

-

Acquire a full MS scan to determine the molecular weight of the peptide. The observed mass should match the calculated mass of the peptide containing the Uaa.

-

-

MS/MS Analysis (Fragmentation):

-

In a data-dependent acquisition mode, the mass spectrometer will automatically select the most intense precursor ions (including the target peptide) for fragmentation (e.g., via collision-induced dissociation, CID).

-

The fragmentation of the peptide backbone generates a series of b- and y-ions.

-

-

Data Analysis:

-

Analyze the MS/MS spectrum to deduce the amino acid sequence.

-

The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

-

The presence of a mass shift corresponding to the Uaa at the expected position in the sequence confirms its successful incorporation.

-

IV. Application Spotlight: GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is a peptide hormone that plays a crucial role in regulating blood glucose levels.[21][22] However, native GLP-1 has a very short in vivo half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[12] The incorporation of Uaas has been instrumental in developing long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes.

For example, the substitution of alanine at position 8 with a sterically hindered Uaa like α-aminoisobutyric acid (Aib) prevents DPP-4 cleavage, dramatically increasing the peptide's half-life.[11]

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαs subunit.[23][24] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7][25] These pathways ultimately result in enhanced glucose-dependent insulin secretion from pancreatic β-cells.

Caption: Simplified GLP-1 receptor signaling pathway.

V. Future Directions and Conclusion

The field of unnatural amino acid incorporation in peptide design continues to evolve rapidly. The development of new orthogonal aaRS/tRNA pairs is expanding the repertoire of Uaas that can be genetically encoded, opening up possibilities for novel peptide functionalities. Furthermore, advancements in computational protein design are enabling the more rational and predictive placement of Uaas to achieve desired therapeutic properties.

References

- 1. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HPLC Purification of Peptides [protocols.io]

- 19. lcms.cz [lcms.cz]

- 20. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]

- 21. mdpi.com [mdpi.com]

- 22. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Boc-allo-Isoleucine: A Strategic Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and chiral drug development, the deliberate incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate pharmacological properties. Among these, Boc-allo-isoleucine, a diastereomer of the naturally occurring L-isoleucine, has emerged as a critical chiral building block. Its unique stereochemistry at the β-carbon introduces distinct conformational constraints into peptide backbones and small molecules, thereby influencing their biological activity, metabolic stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of Boc-allo-isoleucine, encompassing its synthesis, physicochemical properties, and applications in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and a thorough examination of its impact on peptide structure and function are presented to equip researchers with the knowledge to effectively leverage this versatile building block in the design of novel therapeutics.

Introduction

The stereochemical identity of amino acid residues within a peptide sequence is a fundamental determinant of its three-dimensional structure and, consequently, its biological function. While the 20 proteinogenic amino acids provide a vast chemical space for drug design, the introduction of unnatural amino acids, such as allo-isoleucine, can overcome limitations associated with native peptides, including poor stability and low bioavailability. Boc-allo-isoleucine, with the tert-butyloxycarbonyl (Boc) protecting group, is a key reagent for the seamless incorporation of this unique stereoisomer using well-established Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.[1]

The altered spatial arrangement of the ethyl and methyl groups on the β-carbon of allo-isoleucine compared to isoleucine can induce significant changes in peptide secondary structure, disrupt or enhance protein-protein interactions, and improve resistance to enzymatic degradation.[2] These attributes make Boc-allo-isoleucine a valuable tool for medicinal chemists and peptide scientists seeking to fine-tune the pharmacological profiles of their lead compounds.

Physicochemical Properties of Boc-allo-Isoleucine

The distinct stereochemistry of Boc-allo-isoleucine gives rise to unique physicochemical properties that differentiate it from its diastereomer, Boc-isoleucine. A summary of these properties for both the L- and D-enantiomers of Boc-allo-isoleucine is provided below.

| Property | Boc-L-allo-isoleucine | Boc-D-allo-isoleucine | Boc-L-isoleucine (for comparison) |

| Synonyms | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-D-allo-Ile-OH, (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |

| CAS Number | 35264-07-4[2] | 55780-90-0[3] | 13139-16-7[2] |

| Molecular Formula | C₁₁H₂₁NO₄[2] | C₁₁H₂₁NO₄[3] | C₁₁H₂₁NO₄[2] |

| Molecular Weight | 231.29 g/mol [2] | 231.29 g/mol [3] | 231.29 g/mol [2] |

| Appearance | White to off-white solid[2] | White powder | White crystalline powder[2] |

| Melting Point | 60-64 °C[2] | 56-61 °C[3] | 66-69 °C[2] |

| Optical Rotation | Data not widely available | [α]²⁵/D = -5 ± 2° (c=1.499 in MeOH)[3] | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[2] |

| Solubility | Expected to have a similar solubility profile to Boc-L-isoleucine (soluble in methanol, insoluble in water)[2] | Expected to have a similar solubility profile to Boc-L-isoleucine | Soluble in methanol, insoluble in water[2] |

Synthesis of Boc-allo-Isoleucine

The synthesis of Boc-allo-isoleucine first requires the preparation of the allo-isoleucine diastereomer, which can then be protected with the Boc group. Several synthetic routes to allo-isoleucine have been reported, often starting from the more readily available L-isoleucine.

Synthesis of allo-Isoleucine

One common strategy involves the epimerization of L-isoleucine at the α-carbon. This can be achieved through methods such as acetylation followed by treatment with acetic anhydride, which leads to a mixture of L-isoleucine and D-allo-isoleucine. This diastereomeric mixture can then be separated, for example, by enzymatic resolution using hog kidney acylase.[1] Another approach involves the stereospecific inversion of the C-2 stereocenter of L-isoleucine.[1]

Boc Protection of allo-Isoleucine

Once the desired allo-isoleucine enantiomer is obtained, the N-terminal amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Boc Protection of L-allo-Isoleucine

Materials:

-

L-allo-isoleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or other suitable solvent system)

-

Hydrochloric acid (HCl) or Citric acid (for acidification)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-allo-isoleucine (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water containing a base such as sodium hydroxide (1.0 equivalent) or triethylamine (1.5 equivalents).

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) at room temperature. The reaction mixture is typically stirred for 2 to 24 hours until the starting amino acid is consumed (monitored by TLC).

-

Work-up:

-

If triethylamine is used, dilute the reaction mixture with water and extract with ethyl acetate twice to remove the oxime byproduct if BOC-ON was used as the Boc source.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid solution (e.g., 1 M HCl or 5% citric acid).

-

-

Extraction: Extract the acidified aqueous phase three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-L-allo-isoleucine.

-

Purification (if necessary): The product can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.

Boc-allo-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Boc-allo-isoleucine is readily amenable to standard Boc-SPPS protocols.[2] However, like its diastereomer Boc-isoleucine, its β-branched and sterically hindered side chain can present challenges in coupling efficiency.

Coupling Efficiency and Racemization

A critical concern in peptide synthesis is the risk of racemization at the α-carbon of the activated amino acid. The use of the urethane-based Boc protecting group significantly mitigates this risk compared to other N-protecting groups.[2] While there is no direct evidence to suggest a higher racemization risk for Boc-allo-isoleucine under standard conditions, maintaining careful control over the coupling conditions, such as temperature and base concentration, is crucial to preserve stereochemical integrity.[2]

Experimental Protocol: Manual Boc-SPPS of a Model Peptide Containing allo-Isoleucine

This protocol outlines the manual synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-allo-Ile-Arg, on a Merrifield resin.

Materials:

-

Boc-L-allo-isoleucine

-

Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Esterification of Boc-Arg(Tos)-OH):

-

Dissolve Boc-Arg(Tos)-OH (3 eq.) in a minimal amount of DMF.

-

Add cesium carbonate (1.5 eq.) and stir for 1 hour. Remove the solvent under reduced pressure.

-

Dissolve the resulting cesium salt in DMF and add it to the swelled resin. Heat the mixture at 50°C for 18 hours.

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

-

-

Peptide Chain Elongation (One Cycle for each subsequent amino acid):

-

Boc Deprotection: Wash the resin with DCM. Treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM.

-

Neutralization: Wash the resin with DCM. Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice). Wash with DCM.

-

Coupling (for Boc-L-allo-isoleucine and other amino acids): Dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) to the solution and stir for 10 minutes at 0°C. Alternatively, use a pre-activation protocol with HBTU/HATU. Add the activated amino acid solution to the resin and shake for 2-4 hours. For Boc-L-allo-isoleucine, a longer coupling time or a second coupling may be necessary.

-

Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.

-

Washing: Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

In a specialized HF apparatus, add anisole as a scavenger.

-

Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold diethyl ether.

-

Dissolve the peptide in a suitable aqueous/organic solvent mixture and purify by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide.

-

Applications in Drug Discovery and Development

The incorporation of allo-isoleucine into peptide sequences can have profound effects on their biological properties, making it a valuable strategy in drug discovery.

Modulation of Peptide Conformation and Biological Activity

The altered stereochemistry of allo-isoleucine can induce specific conformational changes in peptides, which can lead to enhanced or altered biological activity. A notable example is the plant peptide hormone Phytosulfokine (PSK).

Case Study: Phytosulfokine (PSK) Analogues

Phytosulfokine is a disulfated pentapeptide that plays a crucial role in plant growth and development by binding to its receptor, PSKR1.[5] The native sequence is Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Gln. Studies on PSK analogues have shown that replacing the native L-isoleucine at position 2 with L-allo-isoleucine resulted in a peptide with increased activity in promoting protoplast regeneration compared to the native peptide.[5] This suggests that the altered side-chain orientation of allo-isoleucine leads to a more favorable conformation for receptor binding and activation.

The signaling pathway initiated by PSK binding to PSKR1 involves a cascade of events at the plasma membrane.

Development of Peptide-Based Therapeutics

The use of non-natural amino acids like allo-isoleucine is a key strategy in the development of peptide-based drugs with improved pharmacokinetic profiles.

Case Study: Allo-aca, a Leptin Receptor Antagonist

Allo-aca is a nonapeptide antagonist of the leptin receptor that contains three non-natural amino acids, including allo-threonine (a diastereomer of threonine, structurally related to allo-isoleucine).[6] Its sequence is H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH₂. Allo-aca has shown efficacy in reducing leptin-dependent growth in breast cancer models.[6] The incorporation of these unnatural amino acids contributes to its potent antagonist activity and its ability to form a very stable complex with the leptin receptor, compensating for a short serum half-life.[7] This highlights the potential of using allo-amino acids to design potent and effective peptide therapeutics.

Experimental and Logical Workflows

The successful application of Boc-allo-isoleucine as a chiral building block relies on a series of well-defined experimental and logical workflows.

Conclusion

Boc-allo-isoleucine is a powerful and versatile chiral building block for the strategic design of novel peptides and small molecules with enhanced therapeutic potential. Its unique stereochemistry provides a means to precisely control molecular conformation, leading to improved biological activity, stability, and receptor affinity. The well-established methodologies for its synthesis and incorporation into peptide chains via Boc-SPPS make it an accessible tool for researchers in both academic and industrial settings. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the strategic use of Boc-allo-isoleucine and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

- 1. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Deciphering the Biosynthetic Origin of L-allo-Isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Leptin-Activity Modulators and Their Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Allo-isoleucine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid allo-isoleucine, a diastereomer of L-isoleucine, is emerging as a valuable tool in medicinal chemistry. Its unique stereochemistry at the β-carbon (2S, 3R for L-allo-isoleucine) offers a subtle yet powerful modification to peptide and small molecule drug candidates, influencing their conformation, biological activity, and metabolic stability. This technical guide provides an in-depth exploration of the applications of allo-isoleucine, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Synthesis and Chiral Resolution of Allo-isoleucine

The practical application of allo-isoleucine in drug discovery necessitates efficient and stereoselective synthetic routes. Several strategies have been developed to produce enantiomerically pure allo-isoleucine, primarily starting from the readily available L-isoleucine.

Synthetic Routes

Two common approaches for the synthesis of D-allo-isoleucine from L-isoleucine are:

-

Stereospecific Inversion: This method involves the inversion of the C-2 stereocenter of L-isoleucine.

-

Epimerization and Resolution: This route involves the acetylation of L-isoleucine, which facilitates epimerization at the C-2 carbon, yielding a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. This diastereomeric mixture can then be separated.[1][2]

A particularly effective method for obtaining D-allo-isoleucine involves the conversion of L-isoleucine to its corresponding hydantoin, followed by enzymatic resolution. This process utilizes a D-hydantoinase to selectively hydrolyze the D-allo-isoleucine hydantoin.[3]

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine

This protocol describes the enzymatic resolution of a mixture of N-acetylated isoleucine diastereomers using hog kidney acylase.[1]

Materials:

-

N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine mixture

-

Hog kidney acylase

-

Lithium hydroxide

-

Hydrochloric acid

-

Dowex-50 (H+ form) resin

-

Ethanol

Procedure:

-

Enzymatic Hydrolysis:

-

Dissolve the mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine in water.

-

Adjust the pH to 7.0 with lithium hydroxide.

-

Add hog kidney acylase to the solution.

-

Incubate the mixture at 37°C, maintaining the pH at 7.0 by the addition of lithium hydroxide.

-

Monitor the reaction until approximately 50% hydrolysis is achieved (indicating complete hydrolysis of the L-isomer).

-

-

Separation:

-

Acidify the reaction mixture to pH 3 with hydrochloric acid.

-

The unreacted N-acetyl-D-alloisoleucine will precipitate. Collect the precipitate by filtration.

-

The filtrate contains L-isoleucine.

-

-

Purification of D-allo-isoleucine:

-

Hydrolyze the collected N-acetyl-D-alloisoleucine precipitate with hydrochloric acid.

-

Purify the resulting D-alloisoleucine by ion-exchange chromatography using a Dowex-50 (H+ form) column, eluting with aqueous ammonia.

-

Crystallize the purified D-alloisoleucine from a water-ethanol mixture.

-

-

Purification of L-isoleucine:

-

Apply the filtrate from step 2 to a Dowex-50 (H+ form) column.

-

Elute the L-isoleucine with aqueous ammonia.

-

Crystallize the purified L-isoleucine from a water-ethanol mixture.

-

Incorporation of Allo-isoleucine into Peptides

The substitution of isoleucine with allo-isoleucine in a peptide sequence can significantly alter its three-dimensional structure and, consequently, its biological activity.[4] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a standard method for incorporating both natural and unnatural amino acids, including allo-isoleucine, into peptide chains.

Experimental Protocol: Boc-SPPS of a Model Peptide

The following is a general protocol for the synthesis of a model peptide containing either L-isoleucine or L-allo-isoleucine.

Materials:

-

Merrifield resin

-

Boc-protected amino acids (including Boc-L-isoleucine-OH or Boc-L-allo-isoleucine-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous hydrogen fluoride (HF)

-

Anisole (scavenger)

Procedure:

-

Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Peptide Chain Elongation (per cycle):

-

Boc Deprotection: Remove the Boc protecting group with a solution of TFA in DCM.

-

Neutralization: Neutralize the resin with a solution of DIEA in DCM.

-

Coupling: Activate the next Boc-protected amino acid with DCC and HOBt in DMF and couple it to the free amine on the resin-bound peptide. Monitor the coupling reaction using a Kaiser test.

-

-

Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with anisole as a scavenger.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptide by mass spectrometry and analytical RP-HPLC. Differentiate between the isoleucine and allo-isoleucine containing diastereomers using chiral HPLC or NMR spectroscopy.[5]

Applications in Medicinal Chemistry

The unique structural properties of allo-isoleucine have been leveraged in several areas of medicinal chemistry, most notably in the development of bioactive peptides.

Modulation of Peptide Conformation and Bioactivity

The altered stereochemistry of allo-isoleucine's side chain can induce specific conformational constraints in a peptide backbone. This can lead to a more favorable orientation for receptor binding, potentially enhancing biological activity. For example, the replacement of L-isoleucine with L-allo-isoleucine in a phytosulfokine (PSK) peptide analog resulted in a significant increase in its bioactivity.[4]

Case Study: Allo-aca, a Leptin Receptor Antagonist

A prominent example of allo-isoleucine's application is in the development of Allo-aca, a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor.[6] Allo-aca has demonstrated efficacy in various in vitro and in vivo models, including models of cancer and ophthalmic neovascularization.[6][7]

Quantitative Data for Allo-aca:

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Proliferation) | 200 pM | MCF-7 (Breast Cancer) | [6] |

| 50 pM | MDA-MB-231 (Breast Cancer) | [6] | |

| Receptor Binding Kinetics | |||

| Association Rate (ka) | 5 x 10^5 M⁻¹s⁻¹ | Human Leptin Receptor | [8] |

| Dissociation Rate (kdiss) | 1.5 x 10⁻⁴ s⁻¹ | Human Leptin Receptor | [8] |

| Pharmacokinetics | |||

| Serum Half-life | < 30 minutes | Pooled Human Serum | [8] |

Signaling Pathway Inhibition by Allo-aca:

Allo-aca exerts its antagonistic effects by blocking several downstream signaling pathways initiated by leptin binding to its receptor. These include the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[9][10] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and other leptin-mediated effects.

Antimicrobial Peptides

The incorporation of allo-isoleucine into antimicrobial peptides (AMPs) is another area of active research. The hydrophobicity and stereochemistry of amino acid residues are critical for the interaction of AMPs with bacterial membranes. While specific quantitative comparisons are limited, the altered side-chain orientation of allo-isoleucine can influence the peptide's amphipathicity and its ability to disrupt microbial cell membranes.

Allo-isoleucine as a Chiral Auxiliary

In principle, the chiral centers of allo-isoleucine can be utilized to direct the stereochemical outcome of a chemical reaction, a strategy known as using a chiral auxiliary.[11] In this approach, the chiral molecule is temporarily incorporated into a substrate to control the formation of a new stereocenter. After the reaction, the auxiliary is removed and can often be recovered. While amino acids are a common source of chiral auxiliaries, specific and detailed examples of allo-isoleucine being used in the synthesis of non-peptide drugs are not widely reported in the literature.

Conclusion

Allo-isoleucine represents a valuable and underutilized building block in medicinal chemistry. Its stereochemically distinct side chain provides a means to fine-tune the conformational properties of peptides, leading to enhanced biological activity and the development of novel therapeutic agents. The case of Allo-aca demonstrates the profound impact that the incorporation of this unnatural amino acid can have on drug design. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the strategic application of allo-isoleucine is poised to play an increasingly important role in the discovery and development of new medicines.

References

- 1. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]

- 8. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

The Biological Significance of Incorporating Allo-isoleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of allo-isoleucine, a non-proteinogenic amino acid, with a primary focus on its potential incorporation into proteins and the subsequent structural, functional, and cellular consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of biochemistry, molecular biology, and metabolic diseases.

Introduction

Allo-isoleucine is a diastereomer of the essential amino acid L-isoleucine, differing only in the stereochemistry at the β-carbon. While it is present in trace amounts in healthy individuals, elevated levels of allo-isoleucine are a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][2] The primary clinical focus on allo-isoleucine has been its diagnostic utility; however, the broader biological implications of its presence, particularly its potential to be incorporated into proteins in place of isoleucine, remain a nascent field of study. This guide delves into the theoretical and potential practical significance of allo-isoleucine incorporation, offering a framework for future research in this area.

Chapter 1: The Fidelity of Protein Synthesis and the Challenge of Allo-isoleucine Incorporation

The cellular machinery of protein synthesis has evolved remarkable fidelity to ensure the correct translation of the genetic code. A key player in this process is the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for charging tRNAs with their cognate amino acids.

Isoleucyl-tRNA Synthetase (IleRS) and its Proofreading Mechanisms

Isoleucyl-tRNA synthetase (IleRS) is tasked with specifically recognizing isoleucine and attaching it to its corresponding tRNA (tRNAIle). Due to the structural similarity between isoleucine and other amino acids, particularly valine, IleRS has evolved sophisticated proofreading or "editing" mechanisms to prevent misacylation. This is often described as a "double-sieve" mechanism:

-

The Coarse Sieve (Acylation Site): The active site of IleRS is tailored to bind isoleucine. Smaller amino acids, like valine, can also fit into this site and be adenylated, though with lower efficiency.

-

The Fine Sieve (Editing Site): A separate editing domain on IleRS specifically accommodates and hydrolyzes misactivated aminoacyl-adenylates (pre-transfer editing) or mischarged tRNAs (post-transfer editing). Isoleucine, being larger, is sterically excluded from this editing site.

The diastereomeric nature of allo-isoleucine, with its altered side-chain configuration, presents a unique challenge to the fidelity mechanisms of IleRS. While direct kinetic data for allo-isoleucine is scarce, the discrimination factors for other non-cognate amino acids provide a strong basis for inferring that IleRS would also exhibit a high degree of discrimination against allo-isoleucine.

| Non-Cognate Amino Acid | Discrimination Factor (D) | Reference |

| Valine | 38,000 | [3] |

| Glycine | 10,000 - 20,000 | [3] |

| Serine | 10,000 - 20,000 | [3] |

| Threonine | 10,000 - 20,000 | [3] |

| Leucine | 10,000 - 20,000 | [3] |

| Methionine | 10,000 - 20,000 | [3] |

| Cysteine | 300 - 700 | [3] |